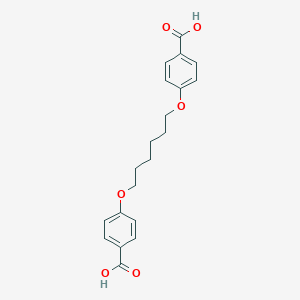

1,6-Bis(p-carboxyphenoxy)hexane

Description

The exact mass of the compound 1,6-Bis(p-carboxyphenoxy)hexane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyesters - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,6-Bis(p-carboxyphenoxy)hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Bis(p-carboxyphenoxy)hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[6-(4-carboxyphenoxy)hexoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJXYULOQZUKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106680-96-0 | |

| Details | Compound: Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |

| Record name | Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106680-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20147724 | |

| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106680-96-0, 74774-53-1 | |

| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(4-carboxyphenoxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Surface Erosion Characteristics of CPH-Based Polymers

Executive Summary

This technical guide provides a rigorous analysis of 1,6-bis(p-carboxyphenoxy)hexane (CPH) and its copolymers, specifically focusing on their unique surface erosion mechanism. Unlike bulk-eroding polyesters (e.g., PLGA), CPH-based polyanhydrides degrade layer-by-layer, maintaining structural integrity while releasing payload at a zero-order rate. This document details the physicochemical drivers of this phenomenon, synthesis protocols to achieve high molecular weight, and characterization techniques to validate erosion fronts.[1][2]

Part 1: The Physics of Erosion

The Hydrophobic Barrier Mechanism

The defining characteristic of CPH is its extreme hydrophobicity, derived from the aromatic rings linked by a hexamethylene spacer. When copolymerized with Sebacic Acid (SA), the resulting polymer, p(CPH:SA) , exhibits a degradation behavior governed by the Göpferich Erosion Number (

The erosion mechanism is a race between two velocities:

- : The velocity of water penetration into the polymer matrix.

- : The velocity of anhydride bond cleavage.

For CPH-based polymers, the aromatic hydrophobicity ensures that

Visualization of Erosion Regimes

The following diagram illustrates the mechanistic difference between Bulk Erosion (typical of PLGA) and Surface Erosion (typical of CPH).

Figure 1: Comparative logic of Bulk vs. Surface erosion. CPH polymers maintain core integrity (Green) while the erosion front (Yellow) advances.

Part 2: Synthesis & Fabrication Protocols

To achieve a polymer capable of true surface erosion, high molecular weight and purity are required. Low molecular weight oligomers allow water infiltration, reverting the system to bulk erosion.

Protocol: Melt Polycondensation

Objective: Synthesize high-MW p(CPH:SA) copolymer (20:80 ratio).

Reagents:

-

1,6-bis(p-carboxyphenoxy)hexane (CPH) diacid.

-

Acetic Anhydride (excess).[6]

Workflow:

-

Prepolymer Preparation (Acetylation):

-

Reflux CPH diacid in excess acetic anhydride (1:5 w/v) for 30 minutes under inert gas (Nitrogen/Argon).

-

Critical Step: Remove unreacted acetic anhydride via vacuum evaporation to isolate the acetylated prepolymer.

-

Recrystallize from dry toluene/chloroform (50:50) to remove acetic acid byproducts. Purity >98% is required (verify via

H-NMR).

-

-

Melt Polymerization:

-

Combine CPH prepolymer and SA prepolymer in the desired molar ratio (e.g., 20:80).

-

Heat to 180°C in a melt-condensation flask.

-

Apply high vacuum (< 0.1 mbar ) immediately.

-

Reaction Time: 90 minutes. The high vacuum drives the removal of acetic anhydride byproduct, shifting equilibrium toward chain extension.

-

Viscosity Check: The melt should become highly viscous. If bubbling ceases early, vacuum seal may be compromised.

-

-

Purification:

-

Dissolve the crude polymer in minimal dry methylene chloride.

-

Precipitate into a large volume of dry diethyl ether (1:10 ratio) at -20°C.

-

Filter and dry under vacuum for 24 hours.

-

Synthesis Logic Diagram

Figure 2: Synthesis pathway ensuring high molecular weight via removal of acetic anhydride byproduct.

Part 3: Characterization of the Erosion Front

Proving surface erosion requires differentiating between mass loss and molecular weight (MW) loss.

The "Crust" Analysis (SEM)

In surface erosion, the bulk of the polymer remains unchanged.

-

Protocol: Incubate polymer discs in PBS (pH 7.4) at 37°C.

-

Sampling: Remove discs at

days. Freeze-dry immediately. -

Cross-Sectional SEM: Fracture the disc.

-

Expected Result: You should observe a dense, non-porous core and a thin, degrading "shell" or crust at the surface. If the core is porous, the polymer is bulk eroding (likely due to low MW or poor synthesis).

GPC Analysis (The Definitive Test)

This is the most critical validation step.

-

Bulk Erosion Signature: MW decreases rapidly throughout the entire device before significant mass loss occurs (PLGA behavior).

-

Surface Erosion Signature (CPH): The MW of the remaining device stays relatively constant, while the mass decreases linearly. The degradation is confined to the surface layer, which washes away.

Tunability of Degradation Rates

The ratio of CPH (hydrophobic) to SA (hydrophilic) dictates the velocity of the erosion front.

| Polymer Composition (CPH:SA) | Hydrophobicity | Approx.[1] Degradation Time (10mm disc) | Erosion Mechanism |

| 0:100 (Pure SA) | Low | 2–4 Days | Rapid Surface/Bulk Mix |

| 20:80 | Moderate | 1–2 Weeks | Surface Erosion |

| 50:50 | High | 1–2 Months | Strict Surface Erosion |

| Pure CPH | Very High | > 1 Year | Extremely Slow Surface Erosion |

Note: Data derived from standard PBS incubation at 37°C [1, 3].

References

-

Göpferich, A. (1996).[7][8] Mechanisms of polymer degradation and erosion. Biomaterials, 17(2), 103-114.[7][8] [Link]

-

Tamada, J. A., & Langer, R. (1993).[9] Erosion kinetics of hydrolytically degradable polymers. Proceedings of the National Academy of Sciences, 90(2), 552-556. [Link]

-

Torres, M. P., Determan, A. S., Mallapragada, S. K., & Narasimhan, B. (2006). Synthesis and characterization of novel polyanhydrides with tailored erosion mechanisms. Journal of Biomedical Materials Research Part A, 76(1), 102-110. [Link]

-

Kipper, M. J., Shen, E., Determan, A., & Narasimhan, B. (2002). Design of an injectable system based on bioerodible polyanhydride microspheres for sustained drug delivery. Biomaterials, 23(22), 4405-4412. [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Mechanisms of polymer degradation and erosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erosion kinetics of hydrolytically degradable polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fabrication of Poly(CPH) Nanoparticles via Solvent Evaporation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Potential of Poly(CPH) in Nanomedicine

Poly(cyclohexane-1,2-dicarboxylate) (poly(CPH)) and its analogues are emerging as a promising class of biodegradable polyesters for advanced drug delivery applications. Their aliphatic cyclic structure offers a unique combination of properties, potentially leading to favorable biocompatibility and tunable degradation kinetics. The fabrication of poly(CPH) into nanoparticles (NPs) allows for the encapsulation of therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles.

The solvent evaporation technique is a robust and widely adopted method for producing polymeric nanoparticles.[1] This method's versatility allows for the encapsulation of a wide array of therapeutic molecules within a polymer matrix.[2] The fundamental principle involves the emulsification of a polymer-containing organic phase in a continuous aqueous phase, followed by the removal of the organic solvent, leading to the precipitation of the polymer into solid nanoparticles.[3] The success of this technique hinges on a thorough understanding of the interplay between the polymer's physicochemical properties and the various process parameters.

This comprehensive guide provides a detailed protocol for the fabrication of poly(CPH) nanoparticles using the single emulsion-solvent evaporation method. It delves into the rationale behind experimental choices, outlines critical parameters, and offers a step-by-step methodology for synthesis and characterization, empowering researchers to harness the full potential of poly(CPH) in their drug development endeavors.

Core Principles: Understanding the Solvent Evaporation Mechanism

The formation of nanoparticles via the solvent evaporation method is a multi-step process governed by principles of polymer chemistry, thermodynamics, and fluid dynamics. A deep understanding of these principles is paramount for the rational design and optimization of the fabrication process.

The process begins with the dissolution of the poly(CPH) polymer and the therapeutic agent in a volatile organic solvent that is immiscible with water. This organic phase is then dispersed into an aqueous phase containing a surfactant or emulsifying agent, typically under high-energy homogenization or sonication. This results in the formation of a stable oil-in-water (O/W) emulsion, where nano-sized droplets of the organic phase are stabilized by the surfactant molecules at the oil-water interface.

The subsequent evaporation of the organic solvent is a critical step. As the solvent is removed, the polymer concentration within the nanodroplets increases, eventually reaching a point of supersaturation. This leads to the precipitation and solidification of the polymer, entrapping the drug molecules within the newly formed nanoparticle matrix. The final nanoparticle suspension is then purified to remove any remaining solvent, excess surfactant, and unencapsulated drug.

The size, morphology, and drug loading of the resulting nanoparticles are influenced by a multitude of factors, including the physicochemical properties of the polymer, the choice of solvent and surfactant, and the processing conditions.[4]

Materials and Equipment

Materials

| Reagent | Grade | Recommended Supplier | Notes |

| Poly(cyclohexane-1,2-dicarboxylate) (poly(CPH)) | Research Grade | Varies | The synthesis of poly(CPH) may be required if not commercially available. |

| Dichloromethane (DCM) or Chloroform | ACS Grade | Sigma-Aldrich, Fisher Scientific | Ensure high purity and low water content. |

| Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed | MW 13,000-23,000 | Sigma-Aldrich | A commonly used surfactant for stabilizing oil-in-water emulsions. |

| Deionized (DI) Water | Ultra-pure | Millipore Milli-Q or equivalent | Essential for preventing ionic contamination. |

| (Optional) Drug of Interest | As required | Varies | The drug should be soluble in the chosen organic solvent. |

Equipment

| Equipment | Specifications | Recommended Manufacturer |

| Probe Sonicator | With microtip | Branson, Qsonica |

| Magnetic Stirrer with Hotplate | Variable speed and temperature control | IKA, Corning |

| Rotary Evaporator (Optional) | For faster solvent removal | Büchi, Heidolph |

| Centrifuge | Capable of >15,000 x g | Beckman Coulter, Eppendorf |

| Dynamic Light Scattering (DLS) System | For size and zeta potential measurement | Malvern Panalytical, Wyatt Technology |

| Transmission Electron Microscope (TEM) | For morphology analysis | JEOL, Thermo Fisher Scientific |

Experimental Workflow and Protocols

Part 1: Preparation of Poly(CPH) Nanoparticles

This protocol details the fabrication of unloaded poly(CPH) nanoparticles. For drug-loaded nanoparticles, the therapeutic agent is co-dissolved with the polymer in the organic phase.

Sources

Localized Delivery of Chemotherapeutic Agents Using Poly(CPH) Wafers

An Application Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: The paradigm of cancer treatment is continually evolving, moving away from systemic administration of chemotherapeutics towards more targeted, localized approaches.[1] This shift aims to maximize drug concentration at the tumor site while minimizing systemic toxicity and its debilitating side effects.[1][2] Biodegradable polymer-based depots, such as films, rods, and wafers, are at the forefront of this evolution, offering a platform for sustained, localized drug release directly within the tumor microenvironment.[3]

Among the class of biodegradable polymers, polyanhydrides are particularly well-suited for this application due to their surface-eroding characteristics, which can lead to near-constant (zero-order) drug release kinetics.[4][5] This application note provides a comprehensive technical guide on the use of poly(1,6-bis(p-carboxyphenoxy)hexane), or poly(CPH), wafers for the localized delivery of chemotherapeutic agents. Poly(CPH) is a hydrophobic, crystalline polyanhydride that degrades slowly, making it an excellent candidate for long-term, controlled drug delivery.[4]

This document will guide you through the synthesis of the poly(CPH) polymer, the fabrication of drug-loaded wafers, and detailed protocols for their in vitro and in vivo characterization and evaluation. The methodologies are designed to be robust and self-validating, providing you with the technical foundation to apply this technology in your research and development endeavors.

Synthesis and Characterization of Poly(CPH) Polymer

The foundation of the delivery system is the poly(CPH) polymer. Its synthesis from the 1,6-bis(p-carboxyphenoxy)hexane (CPH) monomer is typically achieved through melt polycondensation. This process involves converting the dicarboxylic acid monomer into a prepolymer and then heating it under high vacuum to form high molecular weight polymer chains.

Rationale for Synthesis Method

Melt polycondensation is a common and solvent-free method for synthesizing polyanhydrides. The process is driven by the removal of a condensation byproduct (acetic anhydride in this case), which shifts the equilibrium towards the formation of long polymer chains. The two-step process (prepolymer formation followed by high-temperature polymerization) allows for better control over the final molecular weight of the polymer, which is a critical parameter influencing its degradation rate and mechanical properties.

Protocol: Synthesis of Poly(CPH)

Materials:

-

1,6-bis(p-carboxyphenoxy)hexane (CPH) monomer (CAS 74774-53-1)[6]

-

Acetic anhydride

-

Argon or Nitrogen gas

-

Anhydrous toluene

-

Petroleum ether

-

Schlenk flask and glassware (oven-dried)

-

Magnetic stirrer and heating mantle

-

High-vacuum pump

Step-by-Step Procedure:

-

Prepolymer Synthesis:

-

Place the CPH monomer in a Schlenk flask equipped with a magnetic stir bar.

-

Add an excess of acetic anhydride (e.g., a 1:10 molar ratio of monomer to acetic anhydride).

-

Fit the flask with a reflux condenser and flush the system with inert gas (Argon or Nitrogen).

-

Heat the mixture with stirring under reflux for 30-60 minutes to form the CPH-diacetylated prepolymer.

-

Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure. The resulting product is a clear, viscous liquid or a low-melting-point solid.

-

-

Melt Polycondensation:

-

Increase the temperature of the prepolymer to 180°C.

-

Apply a high vacuum (<1.0 mmHg) to the system while maintaining vigorous stirring.

-

Continue the polymerization for 90-180 minutes. The viscosity of the melt will increase significantly as the polymer chains grow.

-

Once the desired viscosity is achieved, remove the heat and allow the polymer to cool to room temperature under inert gas.

-

The resulting solid poly(CPH) polymer can be purified by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent like petroleum ether.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

Characterization of Poly(CPH)

It is crucial to characterize the synthesized polymer to ensure it meets the required specifications for drug delivery applications.

| Parameter | Technique | Purpose | Typical Results |

| Chemical Structure | FTIR, ¹H NMR | To confirm the formation of anhydride bonds and the absence of residual monomers or solvents. | FTIR: Characteristic anhydride peaks (~1815 and 1745 cm⁻¹). ¹H NMR: Absence of carboxylic acid proton peaks. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weight and polydispersity index (PDI). | Mw can be tailored (e.g., 10,000 - 50,000 Da) depending on polymerization time. PDI is typically between 1.5 and 2.5. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | Poly(CPH) is semi-crystalline with a distinct Tm. |

Fabrication of Drug-Loaded Poly(CPH) Wafers

The incorporation of a chemotherapeutic agent and the formation of the polymer into a wafer device are critical steps. Compression molding is a straightforward and widely used technique for this purpose.

Workflow for Wafer Fabrication and Characterization

Caption: Workflow for wafer fabrication and subsequent in vitro analysis.

Protocol: Wafer Fabrication by Compression Molding

Materials:

-

Synthesized and purified poly(CPH) polymer

-

Chemotherapeutic agent (e.g., Paclitaxel, Carmustine, Cisplatin) - must be stable at the processing temperature if melt-based methods are used. For compression molding, the drug should be in a fine powder form.

-

Hydraulic press

-

Wafer die (e.g., 10 mm diameter)

-

Spatula, mortar, and pestle

Step-by-Step Procedure:

-

Preparation:

-

Gently grind the poly(CPH) polymer into a fine powder using a mortar and pestle.

-

Calculate the required amounts of polymer and drug to achieve the desired drug loading (e.g., 5% w/w).

-

Weigh the polymer and drug powders accurately.

-

-

Mixing:

-

Combine the two powders in a mortar.

-

Mix thoroughly for 5-10 minutes to ensure a homogenous distribution of the drug within the polymer matrix. This step is critical for achieving consistent drug release.

-

-

Compression Molding:

-

Assemble the die.

-

Carefully transfer the mixed powder into the die cavity.

-

Level the powder surface gently with a spatula.

-

Place the die into the hydraulic press.

-

Apply pressure (e.g., 2-3 tons) for 1-2 minutes to compress the powder into a solid wafer. The optimal pressure may need to be determined empirically.

-

Slowly release the pressure and carefully eject the formed wafer from the die.

-

-

Storage:

-

Store the wafers in a desiccator at low temperature (e.g., -20°C) to prevent premature degradation and maintain drug stability.

-

In Vitro Characterization of Wafers

Before proceeding to efficacy studies, it is essential to characterize the physical and drug-release properties of the fabricated wafers.

Drug Loading and Encapsulation Efficiency

Rationale: This protocol quantifies the amount of drug successfully incorporated into the wafer. It serves as a critical quality control check to ensure dose accuracy and consistency between batches.

Protocol:

-

Accurately weigh a drug-loaded wafer.

-

Dissolve the wafer in a known volume of a suitable solvent that dissolves both the polymer and the drug (e.g., dichloromethane).

-

Precipitate the polymer by adding a non-solvent (e.g., petroleum ether).

-

Centrifuge the sample to pellet the polymer.

-

Collect the supernatant containing the dissolved drug.

-

Quantify the drug concentration in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the Drug Loading and Encapsulation Efficiency (EE) using the following formulas:

-

Drug Loading (%) = (Mass of drug in wafer / Total mass of wafer) x 100

-

EE (%) = (Actual drug loading / Theoretical drug loading) x 100

-

In Vitro Drug Release Study

Rationale: This study evaluates the rate and mechanism of drug release from the wafer over time.[5] The data is essential for predicting the in vivo performance and duration of therapeutic action. The choice of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) is intended to mimic physiological conditions.

Caption: Schematic of an in vitro drug release study setup.

Protocol:

-

Place one drug-loaded wafer into a vial containing a known volume of release buffer (e.g., 10 mL of PBS, pH 7.4).

-

Place the vial in an incubator shaker set to 37°C with gentle agitation.

-

At predetermined time points (e.g., 1, 3, 6, 12 hours, and daily thereafter for several weeks), withdraw a sample (e.g., 1 mL) of the release buffer.

-

Immediately replenish the vial with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.

-

Plot the cumulative percentage of drug released versus time. The release profile from poly(CPH) is expected to be slow and prolonged due to its hydrophobic nature.[4]

In Vitro Efficacy Assessment

Rationale: Once the drug release has been characterized, the biological activity of the released drug must be confirmed.[7] This is typically done by exposing cancer cells to the drug-containing release medium and assessing cell viability.[8]

Protocol: Cytotoxicity Assay using Released Drug

-

Prepare Conditioned Media: Collect the release buffer from the In Vitro Drug Release Study at various time points (e.g., Day 1, Day 7, Day 14). These samples contain the drug released from the wafer.

-

Cell Culture: Seed a relevant cancer cell line (e.g., a glioma cell line for a brain cancer therapeutic) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Treatment: Remove the standard culture medium and replace it with the "conditioned media" collected in step 1. Include appropriate controls:

-

Negative Control: Cells treated with release buffer from a drug-free wafer.

-

Positive Control: Cells treated with a known concentration of the free drug.

-

Untreated Control: Cells in standard culture medium.

-

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

-

Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. A significant reduction in viability for cells treated with the conditioned media confirms the cytotoxic activity of the released drug.[9]

In Vivo Evaluation in Preclinical Models

Rationale: The final step in preclinical evaluation is to assess the safety and efficacy of the drug-loaded wafers in a relevant animal model.[10] This involves implanting the wafer at a tumor site and monitoring tumor growth over time compared to control groups.[2]

Protocol: General In Vivo Efficacy Study (Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.)

-

Animal Model: Use an appropriate animal model, such as immunodeficient mice (e.g., nude mice) for xenograft studies.[2]

-

Tumor Inoculation: Subcutaneously inoculate the mice with a suspension of cancer cells (e.g., 1 x 10⁶ cells) in the flank. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]

-

Group Allocation: Randomize the animals into treatment groups, for example:

-

Group 1: Implantation of drug-loaded poly(CPH) wafer.

-

Group 2: Implantation of blank poly(CPH) wafer (placebo).

-

Group 3: Systemic administration of the drug (e.g., intravenous injection).

-

Group 4: No treatment (saline injection).

-

-

Wafer Implantation:

-

Anesthetize the animal.

-

Make a small incision in the skin adjacent to the tumor.

-

Create a small subcutaneous pocket and insert the wafer next to or within the tumor mass.

-

Close the incision with sutures or surgical clips.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and general health status as indicators of systemic toxicity.

-

-

Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a predetermined maximum size.

-

Euthanize the animals and excise the tumors for weighing and histological analysis.

-

Plot the mean tumor volume versus time for each group. A significant delay in tumor growth in the group receiving the drug-loaded wafer compared to controls indicates efficacy.[2][12]

-

References

- Current time information in Copenhagen, DK. Google.

- Preparation and characterization of protein-loaded polyanhydride microspheres. (n.d.). Google.

- Mathiowitz, E., Kline, D., & Langer, R. (1990). Morphology of polyanhydride microsphere delivery systems. Scanning Microscopy, 4(2), 329-340. PubMed.

- Polyanhydride Microcapsules Exhibiting a Sharp pH Transition at Physiological Conditions for Instantaneous Triggered Release. (2021). Langmuir. ACS Publications.

- [Intratumoral chemotherapy in an experimental animal model: another therapeutic possibility in cancerology]. (n.d.). PubMed.

- Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy. (2021). Journal for ImmunoTherapy of Cancer.

- In Vitro Chemoresistance and Chemosensitivity Assays. (n.d.). eviCore.

- Polyanhydride microspheres that display near-constant release of water-soluble model drug compounds. (1993). Pharmaceutical Research. PubMed.

- Intratumoral Drug Delivery with Nanoparticulate Carriers. (n.d.). PMC. NIH.

- Breaking Down Barriers: Advancements in Biodegradable Drug Delivery. (n.d.). Pharma Focus Europe.

- Local drug delivery strategies for cancer treatment: gels, nanoparticles, polymeric films, rods, and wafers. (2012). Journal of Controlled Release. PubMed.

- Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models. (n.d.). PMC.

- Synthesis and characterization of novel polyanhydrides with tailored erosion mechanisms. (2005). CORE.

- Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. (n.d.). PMC.

- Polymeric Drug Delivery Systems for Localized Cancer Chemotherapy. (n.d.). PubMed.

- In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.

- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.

- In Vitro Chemo-Sensitivity Assay Guided Chemotherapy is Associated with Prolonged Overall Survival in Cancer Patients. (2013). ResearchGate.

- Long-Term Survival in Animal Models: A Comparative Analysis of Tigilanol Tiglate and Alternative Intratumoral Cancer Therapies. (n.d.). Benchchem.

- Local Drug Delivery Strategies for Cancer Treatment: Gels, Nanoparticles, Polymeric Films, Rods, and Wafers. (n.d.). PMC.

- Local interstitial delivery of z-butylidenephthalide by polymer wafers against malignant human gliomas. (n.d.). PubMed.

- Revolutionary Biodegradable Drug Delivery Systems (2025): How Pharma Goes Green for a Healthier Future. (2025). PharmaCores.

- Poly[1,6-bis(p-carboxyphenoxy)hexane]. (n.d.). Sigma-Aldrich.

- Drug release from PLGA microparticles can be slowed down by a surrounding hydrogel. (n.d.). ScienceDirect.

- Control polymer 2, poly[1,6-bis(para-carboxyphenoxy)hexane], hydrolytically degrades into 1,6-bis(para-carboxyphenoxy)hexane, an inactive compound. (n.d.). ResearchGate.

- Phenomenology of the Initial Burst Release of Drugs from PLGA Microparticles. (2020). ACS Publications.

- Biodegradable Polymers for Small-Molecule Delivery. (n.d.). BOC Sciences.

- Polymer delivery of chemotherapy for squamous cell carcinoma of the head and neck. (1994). Archives of Otolaryngology–Head & Neck Surgery. PubMed.

- POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-. (n.d.). Guidechem.

- Biodegradable Polymer-Based Drug-Delivery Systems for Ocular Diseases. (n.d.). PMC.

- Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. (n.d.). MDPI.

- Drug Release Kinetics of PLGA-PEG Microspheres Encapsulating Aclacinomycin A: The Influence of PEG Content. (2025). MDPI.

- Effect of Particle Size on Drug Loading and Release Kinetics of Gefitinib-Loaded PLGA Microspheres. (2017). PubMed.

- 1,6-Bis(p-carboxyphenoxy)hexane. (n.d.). Santa Cruz Biotechnology.

- Synthesis of Monodisperse Sequence-coded Polymers with Chain-lengths above DP100. (n.d.). AWS.

Sources

- 1. Polymeric drug delivery systems for localized cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polymer delivery of chemotherapy for squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Local drug delivery strategies for cancer treatment: gels, nanoparticles, polymeric films, rods, and wafers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,6-Bis(p-carboxyphenoxy)hexane | CAS 74774-53-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. [Intratumoral chemotherapy in an experimental animal model: another therapeutic possibility in cancerology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Local interstitial delivery of z-butylidenephthalide by polymer wafers against malignant human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocol: Encapsulation of Hydrophobic Therapeutics in 1,6-bis(p-carboxyphenoxy)hexane (CPH) Based Polyanhydride Matrices

Executive Summary & Scientific Rationale

The delivery of hydrophobic therapeutics (e.g., paclitaxel, carmustine, corticosteroids) faces a critical bottleneck: achieving sustained, zero-order release without the "burst effect" typical of bulk-eroding polyesters like PLGA.

1,6-bis(p-carboxyphenoxy)hexane (CPH) is a pseudo-aromatic monomer used to synthesize high-crystallinity polyanhydrides. Unlike polyesters, Poly(CPH) and its copolymers degrade via surface erosion . This means the polymer matrix degrades layer-by-layer from the outside in, much like a bar of soap. For hydrophobic drugs dispersed within this matrix, release is governed strictly by the rate of polymer erosion, not by water diffusion into the core. This mechanism protects moisture-sensitive payloads and provides superior control over release kinetics.

This guide details the end-to-end workflow: from the synthesis of the CPH pre-polymer to the encapsulation of hydrophobic drugs via oil-in-water (O/W) solvent evaporation.

Material Synthesis: The Foundation

Commercial polyanhydrides are often undefined. For reproducible drug delivery, in-house synthesis via melt-polycondensation is the gold standard.

Phase A: Monomer Synthesis (Williamson Ether Synthesis)

Objective: Synthesize 1,6-bis(p-carboxyphenoxy)hexane (CPH) from p-hydroxybenzoic acid.

Protocol:

-

Dissolution: In a 1L 3-neck flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid (1.1 mol) and NaOH (2.75 mol) in 400 mL deionized water. Note: Exothermic reaction; add NaOH pellets slowly.

-

Coupling: Heat to reflux.[1] Add 1,6-dibromohexane (0.5 mol) dropwise over 60 minutes.

-

Reaction: Reflux for 16–20 hours. A white precipitate will form as the disodium salt becomes less soluble or as the reaction progresses.

-

Purification: Cool to room temperature. Filter the solid.[2] Resuspend in water and acidify to pH < 2 with HCl to protonate the carboxylic acid groups.

-

Washing: Filter the crude CPH diacid. Wash repeatedly with acetone and water to remove unreacted reagents.

-

Drying: Vacuum dry at 60°C for 24 hours.

Phase B: Pre-polymer Synthesis & Melt Polycondensation

Objective: Convert CPH diacid into a reactive acetyl-terminated pre-polymer, then polymerize.

Protocol:

-

Activation: Reflux CPH diacid in excess Acetic Anhydride (Ac₂O) (1:5 w/v ratio) for 30 minutes under nitrogen.

-

Isolation: Concentrate the solution to 20% volume. Chill to 4°C to crystallize the CPH-diacetate pre-polymer. Filter and wash with dry ethyl ether.

-

Polymerization (Melt Polycondensation):

-

Place CPH pre-polymer in a glass polymerization tube equipped with a side arm for vacuum.

-

Immerse in a salt bath at 180°C .

-

Apply high vacuum (< 0.1 mmHg). Acetic anhydride byproduct will distill off.

-

Critical Endpoint: Polymerization is complete when the melt viscosity plateaus (typically 90–120 mins).

-

Purification: Dissolve the polymer in dry Methylene Chloride (DCM) and precipitate into dry petroleum ether.

-

Expert Insight: Pure Poly(CPH) is highly crystalline and degrades over years. For drug delivery requiring weeks/months release, copolymerize CPH with Sebacic Acid (SA) by mixing their respective pre-polymers before the melt condensation step (e.g., 20:80 CPH:SA).

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway from raw materials to high-molecular-weight Poly(CPH).

Encapsulation Protocol: O/W Emulsion Solvent Evaporation

For hydrophobic drugs, the Oil-in-Water (O/W) single emulsion technique is the most robust method. It ensures the drug remains trapped in the polymer phase during hardening.

Materials Required[1][3][4][5][6][7][8]

-

Polymer: Poly(CPH) or Poly(CPH-co-SA).

-

Solvent (Organic Phase): Methylene Chloride (DCM) or Chloroform (High volatility is essential).

-

Surfactant (Aqueous Phase): Polyvinyl Alcohol (PVA) (Mw 30-70k, 88% hydrolyzed).

-

Payload: Hydrophobic Drug (e.g., Paclitaxel, Dexamethasone).

Step-by-Step Methodology

Step 1: Preparation of Phases

-

Organic Phase (O): Dissolve 200 mg of Polymer and 20 mg of Drug (10% loading) in 2 mL of DCM. Vortex until clear. Note: If the drug is not fully soluble, a co-solvent like Acetone (0.5 mL) may be added, but this increases burst release.

-

Aqueous Phase (W): Prepare 200 mL of 1.0% (w/v) PVA solution in distilled water. Filter through 0.45 µm filter.[3]

Step 2: Emulsification

-

Place the Aqueous Phase in a beaker under an overhead stirrer (set to 500 RPM).

-

Injection: Slowly inject the Organic Phase into the Aqueous Phase using a glass syringe with a 22G needle.

-

Homogenization (Critical for Size): Immediately homogenize using a high-shear probe (e.g., Ultra-Turrax) at 10,000 RPM for 30 seconds . This creates the initial droplet size distribution.

Step 3: Solvent Evaporation & Hardening

-

Reduce stirring speed to 250 RPM (magnetic stirrer or overhead paddle).

-

Allow the emulsion to stir at Room Temperature for 3–4 hours .

-

Mechanism:[4][5] DCM partitions into the water and evaporates at the surface. As DCM leaves, the polymer droplets harden into solid microspheres, trapping the drug.

Step 4: Washing & Collection

-

Centrifuge the suspension (3000 x g, 5 mins). Discard supernatant (contains excess PVA and unencapsulated drug).

-

Resuspend pellet in distilled water.[6] Repeat wash 3 times.[6]

-

Lyophilization: Resuspend final pellet in minimal water, freeze at -80°C, and lyophilize for 48 hours. Store in a desiccator at -20°C.

Visualization: Microsphere Fabrication

Figure 2: Oil-in-Water (O/W) solvent evaporation workflow for hydrophobic drug encapsulation.

Characterization & Validation

Trust but verify. The following assays are mandatory to confirm the quality of the delivery system.

A. Drug Loading & Encapsulation Efficiency (EE)

Protocol:

-

Weigh 5 mg of microspheres.

-

Dissolve completely in 1 mL DCM (breaks the polymer).

-

Add 5 mL Methanol (precipitates the polymer, keeps drug in solution).

-

Centrifuge to remove polymer pellet.

-

Analyze supernatant via HPLC.

B. In Vitro Release Kinetics

Protocol:

-

Suspend 10 mg microspheres in 1.5 mL Phosphate Buffered Saline (PBS, pH 7.4).

-

Incubate at 37°C with gentle shaking.

-

At time points (1h, 24h, 3d, 7d...), centrifuge and remove supernatant for analysis. Replace with fresh PBS to maintain sink conditions.

-

Success Metric: Look for Zero-Order Release (linear cumulative release vs. time), which indicates surface erosion.

C. Degradation Mechanism (Surface vs. Bulk)

Unlike PLGA (Bulk Erosion), CPH should exhibit Surface Erosion.

Figure 3: Mechanistic difference between bulk eroding polyesters and surface eroding polyanhydrides.[7]

Troubleshooting & Expert Notes

| Issue | Probable Cause | Corrective Action |

| Low Encapsulation Efficiency | Drug partitioning into aqueous phase. | Ensure drug is strictly hydrophobic. Saturate aqueous phase with drug (if slightly soluble). Increase polymer concentration in DCM. |

| High Burst Release | Drug crystals on surface. | Wash microspheres more vigorously. Increase polymer concentration (viscosity) in organic phase to trap drug better. |

| Polymer not degrading | Pure CPH is too crystalline. | Copolymerize! Use Poly(SA-co-CPH). Increasing Sebacic Acid (SA) content increases degradation rate. |

| Molecular Weight Drop | Hydrolysis during storage. | Polyanhydrides are extremely moisture sensitive. Store in desiccator under Argon at -20°C. Never store in water. |

References

-

Fundamental Synthesis: Domb, A. J., & Langer, R. (1987). Polyanhydrides. I. Preparation of high molecular weight polyanhydrides. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Erosion Mechanism: Göpferich, A. (1996).[5] Mechanisms of polymer degradation and erosion. Biomaterials.[1][5][8][9] Link

-

Drug Delivery Application: Mathiowitz, E., et al. (1997). Polyanhydride microspheres as drug carriers.[10] Journal of Controlled Release. Link

-

Copolymer Tuning: Tamada, J., & Langer, R. (1993). Erosion kinetics of hydrolytically degradable polymers. PNAS. Link

-

Microsphere Fabrication: Berkland, C., et al. (2001). Fabrication of PLG microspheres with precisely controlled and monodisperse size distributions. Journal of Controlled Release. (Methodology adapted for Polyanhydrides). Link

Sources

- 1. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparing Poly (Lactic-co-Glycolic Acid) (PLGA) Microspheres Containing Lysozyme-Zinc Precipitate Using a Modified Double Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. msmn.formulationbio.com [msmn.formulationbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Poly[1,6-bis(p-carboxyphenoxy)hexane] | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: Fabrication of Biodegradable Bone Tissue Scaffolds Using Poly(caprolactone-co-p-dioxanone)

Introduction: The Imperative for Advanced Bone Regeneration Strategies

Large bone defects resulting from trauma, disease, or congenital abnormalities present a significant clinical challenge. While autografts remain the gold standard, they are fraught with limitations such as donor site morbidity and limited availability. This has propelled the field of bone tissue engineering to the forefront, seeking to develop synthetic scaffolds that not only provide mechanical support but also actively promote tissue regeneration.[1][2] An ideal scaffold should be biocompatible, biodegradable at a rate commensurate with new tissue formation, possess interconnected porosity for cell infiltration and nutrient transport, and exhibit mechanical properties that can withstand physiological loads.[3][4]

Among the plethora of biodegradable polymers, poly(ε-caprolactone) (PCL) has been extensively studied for bone tissue engineering due to its excellent biocompatibility, robust mechanical properties, and slow degradation rate.[5][6] However, its inherent hydrophobicity can sometimes limit cell attachment, and its slow degradation can be a mismatch for certain regenerative timelines.[7] To address these limitations, copolymerization presents a versatile strategy. This guide focuses on poly(caprolactone-co-p-dioxanone) (poly(CPH)), a copolymer that synergistically combines the toughness of PCL with the more favorable degradation profile and hydrophilicity of polydioxanone (PDO). The incorporation of p-dioxanone units into the PCL backbone disrupts crystallinity, leading to a more pliable material with a tunable degradation rate, making it a highly promising candidate for bone scaffold fabrication.[8]

This document provides a comprehensive overview and detailed protocols for the fabrication and characterization of poly(CPH) scaffolds, tailored for researchers, scientists, and drug development professionals in the field of regenerative medicine.

Poly(CPH): A Primer for Bone Regeneration

The true innovation of poly(CPH) lies in its tailored properties, achieved through the copolymerization of ε-caprolactone (CL) and p-dioxanone (DX). The ratio of these two monomers is a critical determinant of the final polymer's characteristics.

Synthesis Overview: Poly(CPH) is typically synthesized via ring-opening polymerization of the respective monomers, often catalyzed by stannous octoate.[9] This method allows for precise control over the molecular weight and monomer distribution within the polymer chains, which in turn dictates the material's properties.

Key Properties and Rationale for Use in Bone Scaffolds:

| Property | Typical Values for Poly(CPH) | Rationale and Scientific Insight |

| Mechanical Properties | Young's Modulus: 60-100 MPa[8] | The inclusion of p-dioxanone softens the otherwise rigid PCL, resulting in a more pliable scaffold. This can be advantageous in applications where some flexibility is desired to match the native tissue mechanics and can prevent stress shielding.[3] The mechanical strength is sufficient for handling and implantation in non-load-bearing or low-load-bearing defects.[10] |

| Degradation Profile | Tunable (months to years) | The ester bonds in both caprolactone and p-dioxanone units are susceptible to hydrolysis. The presence of the more hydrophilic p-dioxanone units accelerates water penetration into the polymer matrix, leading to a faster degradation rate compared to PCL homopolymers.[7] This rate can be tuned by altering the CL:DX ratio to match the pace of bone regeneration.[7] |

| Biocompatibility | High | Both PCL and PDO, and their degradation products (6-hydroxycaproic acid and p-dioxanone-2-ethoxyacetic acid), are known to be biocompatible and are cleared from the body through metabolic pathways.[5][11] This ensures minimal inflammatory response upon implantation.[12] |

| Processability | Lower Melting Temperature vs. PCL | Poly(CPH) typically has a lower melting temperature than PCL, making it highly suitable for thermal processing techniques like 3D printing (fused deposition modeling) at lower temperatures, which minimizes the risk of thermal degradation of the polymer or any incorporated bioactive molecules.[8] |

Scaffold Fabrication Methodologies: From Polymer to Porous Construct

The translation of a promising polymer into a functional scaffold requires a fabrication technique that can create a three-dimensional architecture with controlled porosity and interconnectivity. Here, we detail two state-of-the-art methods for fabricating poly(CPH) scaffolds: Fused Deposition Modeling (3D Printing) and Electrospinning.

Methodology 1: Fused Deposition Modeling (3D Printing)

3D printing offers unparalleled control over the scaffold's macro- and micro-architecture, allowing for the creation of patient-specific implants with precisely designed pore structures.[13][14]

Protocol 1: Fabrication of Poly(CPH) Scaffolds via Fused Deposition Modeling (FDM)

1. Materials and Equipment

-

Poly(CPH) pellets or powder (specify CL:DX ratio and molecular weight)

-

Filament extruder

-

Scaffold design file (e.g., .STL format)

-

Digital calipers

-

Vacuum oven

2. Procedure

Step 1: Filament Extrusion

-

Dry the poly(CPH) pellets/powder in a vacuum oven at 40°C for at least 12 hours to remove any residual moisture, which can cause voids and inconsistent extrusion.

-

Set the temperature profile on the filament extruder. For a typical poly(CPH) copolymer, temperatures may range from 80°C to 120°C. This will require optimization based on the specific polymer characteristics.

-

Load the dried polymer into the extruder's hopper.

-

Extrude the filament, aiming for a consistent diameter (e.g., 1.75 mm ± 0.05 mm). Use digital calipers to monitor the diameter as the filament is produced.

-

Spool the extruded filament, ensuring it is not tangled.

Scientist's Note: Inconsistent filament diameter is a primary source of printing failures. It can lead to over- or under-extrusion, compromising the structural integrity and dimensional accuracy of the scaffold.

Step 2: 3D Printing

-

Load the poly(CPH) filament into the FDM printer.

-

Set the printing parameters. These are critical and require optimization:

-

Nozzle Temperature: Typically 10-20°C above the polymer's melting point (e.g., 90-140°C).[9]

-

Bed Temperature: 30-40°C to promote adhesion of the first layer.[3]

-

Print Speed: 10-30 mm/s. Slower speeds generally result in better layer adhesion and resolution.[3]

-

Layer Height: 0.1-0.2 mm.

-

Infill Density and Pattern: These will define the scaffold's porosity and pore structure. A grid or gyroid pattern is often used for bone tissue engineering.[2]

-

-

Load the scaffold design file and initiate the printing process.

-

Once printing is complete, allow the scaffold to cool to room temperature before carefully removing it from the print bed.

Step 3: Post-Processing

-

Inspect the scaffold for any defects.

-

For sterilization, 70% ethanol immersion followed by UV irradiation is a common method for research purposes.[15] For clinical applications, ethylene oxide or gamma irradiation would be considered, although their effects on the polymer must be validated.[16]

Methodology 2: Electrospinning

Electrospinning produces nanofibrous scaffolds that closely mimic the architecture of the natural extracellular matrix (ECM) of bone, which can enhance cell attachment and proliferation.[5][17]

Protocol 2: Fabrication of Nanofibrous Poly(CPH) Scaffolds via Electrospinning

1. Materials and Equipment

-

Poly(CPH) polymer

-

Solvent system (e.g., hexafluoroisopropanol (HFIP) or a mixture of chloroform and methanol)[18]

-

High-voltage power supply

-

Syringe pump

-

Syringe with a blunt-tipped metal needle (e.g., 22-gauge)

-

Grounded collector (e.g., a flat plate or rotating mandrel)

-

Fume hood

2. Procedure

Step 1: Polymer Solution Preparation

-

Dissolve the poly(CPH) in the chosen solvent system to a final concentration of 10-15% (w/v). This may require stirring for several hours at room temperature.

-

Ensure the solution is homogeneous and free of air bubbles.

Scientist's Note: The solution's viscosity, conductivity, and surface tension are critical parameters that influence fiber morphology. HFIP is an excellent solvent for many polyesters but requires stringent safety precautions.[18]

Step 2: Electrospinning Setup

-

Load the polymer solution into the syringe and mount it on the syringe pump.

-

Position the collector at a set distance from the needle tip (typically 10-20 cm).

-

Connect the positive lead of the high-voltage power supply to the metal needle and the ground lead to the collector.

Step 3: Electrospinning Process

-

Set the syringe pump to a steady flow rate (e.g., 0.5-2.0 mL/hr).

-

Apply a high voltage (e.g., 10-20 kV). A Taylor cone should form at the needle tip, from which a polymer jet is ejected.

-

The solvent evaporates as the jet travels to the collector, resulting in the deposition of a non-woven mat of nanofibers.

-

Continue the process until a scaffold of the desired thickness is obtained.

Step 4: Post-Processing

-

Carefully detach the nanofibrous mat from the collector.

-

Dry the scaffold in a vacuum oven at room temperature for at least 48 hours to remove any residual solvent.

-

Sterilize using appropriate methods as described in Protocol 1.

Scaffold Characterization: A System of Self-Validation

Thorough characterization is essential to ensure that the fabricated scaffolds meet the required specifications for bone tissue engineering applications.

Workflow for Scaffold Characterization

Caption: Workflow for the comprehensive characterization of Poly(CPH) scaffolds.

Detailed Characterization Protocols

1. Morphological Analysis

-

Scanning Electron Microscopy (SEM): Used to visualize the scaffold's surface morphology, pore structure, and fiber diameter (for electrospun scaffolds).[2] Samples are sputter-coated with gold prior to imaging.[19]

-

Porosity Measurement: The liquid displacement method is commonly used.[19] A scaffold of known weight (W) is immersed in a non-solvent (e.g., ethanol) of known density (ρ) until saturated. The porosity is calculated based on the volume of displaced liquid.

2. Mechanical Properties

-

Compressive Testing: Scaffolds are compressed at a constant rate using a universal mechanical testing machine.[19] The compressive modulus and strength are determined from the resulting stress-strain curve, providing insight into the scaffold's ability to withstand physiological loads.[19]

3. Physicochemical Properties

-

In Vitro Degradation: Scaffolds are incubated in phosphate-buffered saline (PBS, pH 7.4) at 37°C for predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).[20] At each point, samples are removed, dried, and weighed to determine mass loss. Changes in molecular weight can be monitored using Gel Permeation Chromatography (GPC). Accelerated degradation studies can be performed in a dilute NaOH solution to observe trends more rapidly.[21][22]

4. Biological Performance

-

In Vitro Biocompatibility (Cytotoxicity): Assessed according to ISO 10993-5 standards.[16] An indirect test is performed by incubating a cell line (e.g., L929 fibroblasts or MG-63 osteoblast-like cells) with extracts from the sterilized scaffold material.[15] Cell viability is then quantified using assays such as MTT or Alamar Blue.[23]

-

Cell Seeding and Proliferation: Osteoprogenitor cells (e.g., mesenchymal stem cells) are seeded onto the scaffolds.[18] Cell attachment and proliferation over time (e.g., 1, 3, 7 days) can be visualized using live/dead staining (e.g., Calcein AM/Propidium Iodide) and fluorescence microscopy, or quantified using DNA quantification assays.[15]

Conclusion and Future Outlook

Poly(CPH) stands out as a highly adaptable and promising biomaterial for the fabrication of biodegradable bone tissue scaffolds. Its tunable mechanical properties and degradation kinetics allow for the design of scaffolds that can be tailored to specific clinical needs. The fabrication protocols detailed herein, utilizing 3D printing and electrospinning, provide robust frameworks for producing scaffolds with controlled architectures.

The future of poly(CPH) in bone regeneration may lie in the development of composite scaffolds. Incorporating bioactive ceramics like hydroxyapatite (HA) or β-tricalcium phosphate (β-TCP) can enhance the osteoconductivity of the scaffold.[2][24] Furthermore, the loading and controlled release of growth factors or other therapeutic agents from poly(CPH) scaffolds could actively direct and accelerate the process of bone healing. As these advanced manufacturing techniques and material compositions continue to evolve, poly(CPH)-based scaffolds are poised to play an increasingly important role in the next generation of regenerative medicine strategies.

References

- Current time information in Copenhagen, DK. Google.

-

Mechanical Characterization of Porous Bone-like Scaffolds with Complex Microstructures for Bone Regeneration. PubMed. Retrieved from [Link]

-

Mechanical Characterization of Porous Bone-like Scaffolds with Complex Microstructures for Bone Regeneration. MDPI. Retrieved from [Link]

-

Designing Porous Bone Tissue Engineering Scaffolds with Enhanced Mechanical Properties from Composite Hydrogels Composed of Modified Alginate, Gelatin, and Bioactive Glass. ACS Publications. Retrieved from [Link]

-

Regeneration of Bone Tissue Using Nanofibers Made from Electrospun Polycaprolactone (PCL) and a Hydrogel Composed of Alginate (Alg/PCL). ResearchGate. Retrieved from [Link]

-

Mechanical and permeability properties of porous scaffolds developed by a Voronoi tessellation for bone tissue engineering. Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]

-

Electrospun poly(ε-caprolactone) nanofibers for bone regeneration and other biomedical applications. SciSpace. Retrieved from [Link]

-

Mechanical Characterization of Porous Bone-like Scaffolds with Complex Microstructures for Bone Regeneration. Semantic Scholar. Retrieved from [Link]

-

Polycaprolactone for Hard Tissue Regeneration: Scaffold Design and In Vivo Implications. MDPI. Retrieved from [Link]

-

Electrospun core–sheath PCL nanofibers loaded with nHA and simvastatin and their potential bone regeneration applications. Frontiers. Retrieved from [Link]

-

Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues. Alira Health. Retrieved from [Link]

-

Biocompatibility of degradable polymers for tissue engineering. ScienceDirect. Retrieved from [Link]

-

Synthesis and Characterization of Polycaprolactone-Based Polyurethanes for the Fabrication of Elastic Guided Bone Regeneration Membrane. PMC - NIH. Retrieved from [Link]

-

Electrospun Polycaprolactone Nanofibers: Current Research and Applications in Biomedical Application. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

-

Electrospun Poly(L-lactide-co-ε-caprolactone) Nanofibers with Hydroxyapatite Nanoparticles Mimic Cellular Interplay in Bone Regeneration. NIH. Retrieved from [Link]

-

Accelerated Degradation of Poly-ε-caprolactone Composite Scaffolds for Large Bone Defects. MDPI. Retrieved from [Link]

-

Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo. Semantic Scholar. Retrieved from [Link]

-

Synthesis and Manufacture of Photocrosslinkable Poly(caprolactone)-based 3D Scaffolds for Tissue Engineering Applications. ScholarWorks@UTEP. Retrieved from [Link]

-

Three-dimensional-printed polycaprolactone scaffolds with interconnected hollow-pipe structures for enhanced bone regeneration. PMC. Retrieved from [Link]

-

3D printing of PCL-ceramic composite scaffolds for bone tissue engineering applications. ScienceDirect. Retrieved from [Link]

-

In vivo characterization of 3D-printed polycaprolactone-hydroxyapatite scaffolds with Voronoi design to advance the concept of scaffold-guided bone regeneration. Frontiers. Retrieved from [Link]

-

Scaffolds Based on Poly(3-Hydroxybutyrate) and Its Copolymers for Bone Tissue Engineering (Review). PMC. Retrieved from [Link]

-

3D printing of PCL-ceramic composite scaffolds for bone tissue engineering applications. ScienceDirect. Retrieved from [Link]

-

3D-Printed Polycaprolactone/Hydroxyapatite Bionic Scaffold for Bone Regeneration. MDPI. Retrieved from [Link]

-

Biodegradation behavior of various scaffolds in physiological fluids.... ResearchGate. Retrieved from [Link]

-

Degradation and in vivo evaluation of polycaprolactone, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts. NIH. Retrieved from [Link]

-

Production and characterization of tissue engineering scaffolds based on polyhydroxybutyrate-co-hydroxyvalerate polymers. IEEE Conference Publication. Retrieved from [Link]

-

Fabrication of 3D Printed Poly(lactic acid)/Polycaprolactone Scaffolds Using TGF-β1 for Promoting Bone Regeneration. PubMed. Retrieved from [Link]

-

Characterization and In Vitro Evaluation of Porous Polymer-Blended Scaffolds Functionalized with Tricalcium Phosphate. MDPI. Retrieved from [Link]

-

Biocompatibility Study of Hydrogel Biopolymer Scaffold with Encapsulated Mesenchymal Stem Cells. MDPI. Retrieved from [Link]

-

Biocompatibility of biodegradable medical polymers. ResearchGate. Retrieved from [Link]

-

Biodegradable polymer scaffolds. Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]

-

The Chemical and Physical Properties of Poly(ε-caprolactone) Scaffolds Functionalised with Poly(vinyl phosphonic acid-co-acrylic acid). PMC - NIH. Retrieved from [Link]

-

Biodegradable Polymers in Biomedical Applications: A Review—Developments, Perspectives and Future Challenges. PMC. Retrieved from [Link]

-

Synthesis, Characterization, and In Vivo Evaluation of Polyurethane-based Scaffolds Containing Graphene Oxide and Icariin for Bone Tissue Engineering. Journal of Nanostructures. Retrieved from [Link]

-

New biodegradable polyhydroxyacids and polyurethane scaffolds for tissue engineering. The University of Hong Kong. Retrieved from [Link]

-

Investigation of polycaprolactone for bone tissue engineering scaffolds: In vitro degradation and biological studies. DR-NTU. Retrieved from [Link]

-

Poly(ε-caprolactone-co-p-dioxanone): a Degradable and Printable Copolymer for Pliable 3D Scaffolds Fabrication toward Adipose Tissue Regeneration. Biomacromolecules - ACS Publications. Retrieved from [Link]

-

Accelerated Degradation of Poly–caprolactone Composite Scaffolds for Large Bone Defects. DR-NTU. Retrieved from [Link]

-

Tuning of Silver Content on the Antibacterial and Biological Properties of Poly(ɛ-caprolactone)/Biphasic Calcium Phosphate 3D-Scaffolds for Bone Tissue Engineering. MDPI. Retrieved from [Link]

-

Synthesis of poly(caprolactone-co-lactide) by ring opening polymerization. ResearchGate. Retrieved from [Link]

Sources

- 1. "Synthesis and Manufacture of Photocrosslinkable Poly(caprolactone)-bas" by Nathan Jonathan Castro [scholarworks.utep.edu]

- 2. mdpi.com [mdpi.com]

- 3. Mechanical Characterization of Porous Bone-like Scaffolds with Complex Microstructures for Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. Degradation and in vivo evaluation of polycaprolactone, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The Chemical and Physical Properties of Poly(ε-caprolactone) Scaffolds Functionalised with Poly(vinyl phosphonic acid-co-acrylic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradable Polymers in Biomedical Applications: A Review—Developments, Perspectives and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Three-dimensional-printed polycaprolactone scaffolds with interconnected hollow-pipe structures for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fabrication of 3D Printed Poly(lactic acid)/Polycaprolactone Scaffolds Using TGF-β1 for Promoting Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization and In Vitro Evaluation of Porous Polymer-Blended Scaffolds Functionalized with Tricalcium Phosphate [mdpi.com]

- 16. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]

- 17. scispace.com [scispace.com]

- 18. Frontiers | Electrospun core–sheath PCL nanofibers loaded with nHA and simvastatin and their potential bone regeneration applications [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | In vivo characterization of 3D-printed polycaprolactone-hydroxyapatite scaffolds with Voronoi design to advance the concept of scaffold-guided bone regeneration [frontiersin.org]

- 21. Accelerated Degradation of Poly-ε-caprolactone Composite Scaffolds for Large Bone Defects [mdpi.com]

- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 23. 3D printing of PCL-ceramic composite scaffolds for bone tissue engineering applications [accscience.com]

- 24. mdpi.com [mdpi.com]

Application Note: High-Vacuum Melt Polymerization of Polyanhydrides

Executive Summary

Polyanhydrides are a class of surface-eroding biodegradable polymers critical to controlled drug delivery systems, such as the FDA-approved Gliadel® wafer for glioblastoma. Unlike bulk-eroding polyesters (e.g., PLGA), polyanhydrides degrade from the surface inward, maintaining structural integrity while releasing drugs at a zero-order rate.

This guide details the High-Vacuum Melt Polymerization technique. This method is thermodynamically driven; it relies on shifting the reaction equilibrium by the continuous, aggressive removal of the acetic anhydride byproduct under high vacuum (

Key Technical Challenge: The primary failure mode in this protocol is the inability to achieve high molecular weight (

Theoretical Basis & Reaction Logic

The synthesis follows a two-stage mechanism popularized by Domb and Langer [1].

-

Prepolymer Synthesis: Dicarboxylic acids are acetylated using excess acetic anhydride to form mixed anhydride prepolymers.

-

Melt Polycondensation: Prepolymers undergo transanhydride exchange at high temperatures. The driving force is the removal of acetic anhydride.

Because this is an equilibrium reaction, mass transfer (removal of the volatile byproduct) is the rate-limiting step, not reaction kinetics.

Workflow Visualization

The following diagram illustrates the critical path and decision nodes for the synthesis.

Figure 1: Critical path for two-step melt polycondensation. Note the purification checkpoint before the high-value melt step.

Equipment & Setup ("The Hardware of Integrity")

Achieving high

| Component | Specification | Rationale |

| Reaction Vessel | Thick-walled glass tube with side-arm | Withstands high vacuum and allows visual monitoring of melt viscosity. |

| Vacuum Pump | Two-stage rotary vane pump | Must achieve ultimate pressure |

| Cold Trap | Dual liquid nitrogen ( | Critical: Acetic anhydride destroys pump oil. Dual traps ensure zero breakthrough. |

| Stirring | Overhead mechanical stirrer (high torque) | Magnetic stir bars will fail as viscosity increases ( |

| Heating | Silicone oil bath with digital controller | Precise thermal regulation ( |

Experimental Protocols

Protocol A: Synthesis of Prepolymers (The Precursor)

Objective: To convert dicarboxylic acid monomers into acetyl-terminated prepolymers.

Reagents:

-

Sebacic Acid (SA) or 1,3-bis(p-carboxyphenoxy)propane (CPP).

-

Acetic Anhydride (excess, >99% purity).

Procedure:

-

Reflux: Place the dicarboxylic acid in a round-bottom flask. Add acetic anhydride (1:5 w/v ratio).

-

Note: A high ratio ensures complete acetylation.

-

-

Reaction: Reflux at 140°C under dry nitrogen for 30–60 minutes. The solution should become clear (for aliphatic SA) or homogenous.

-

Stripping: Remove excess acetic anhydride by rotary evaporation at 70°C.

-

Purification (Self-Validating Step):

-

Dissolve the crude residue in minimal dry chloroform.

-

Precipitate into a 1:1 mixture of dry diethyl ether/petroleum ether.

-

Filter and dry under vacuum for 24 hours.

-

Validation:1H-NMR . Look for the methyl singlet of the acetyl end-group at

ppm. If acid hydroxyl peaks remain, re-acetylate.

-

Protocol B: High-Vacuum Melt Polycondensation

Objective: Polymerization of purified prepolymers into high

Reagents:

-

Purified SA Prepolymer and/or CPP Prepolymer (mixed in desired molar ratio, e.g., 20:80).

Procedure:

-

Loading: Charge the reaction vessel with the prepolymer mixture. Purge with dry Argon for 15 minutes.

-

Melting: Immerse vessel in an oil bath pre-heated to 180°C .

-

Causality: 180°C is required to melt the aromatic CPP segments. For pure aliphatic polymers (PSA), 160°C is sufficient.

-

-

Vacuum Ramp (Critical):

-

T=0 min: Start agitation (low speed).

-

T=5 min: Slowly apply vacuum. Do not open fully instantly to avoid "bumping" the melt into the trap.

-

T=15 min: Reach full vacuum (

mbar).

-

-

Polymerization: Maintain 180°C and max vacuum for 90 minutes.

-

Observation: The melt will bubble vigorously (acetic anhydride release) and then subside as viscosity rises.

-

-

Termination:

-

Stop the vacuum and purge with Argon.

-

Pour the viscous melt onto a Teflon sheet or quench in dry ice/isopropanol.

-

-

Storage: Store at -20°C under Argon. (Polyanhydrides hydrolyze in ambient moisture within days).

Process Control & Logic

The relationship between vacuum depth, viscosity, and molecular weight is non-linear. The following diagram explains the feedback loop required for the operator.

Figure 2: The "Viscosity Trap." As Mw grows, viscosity increases, making it harder for the byproduct (Ac2O) to escape. High vacuum and mechanical stirring are the only countermeasures.

Characterization & Troubleshooting

Standard Characterization Table

| Method | Parameter | Target Specification |

| GPC (Gel Permeation Chromatography) | 20,000 – 100,000 Da (Polystyrene standards) | |

| 1H-NMR | Copolymer Ratio (CPP:SA) | Within 5% of feed ratio |

| DSC | Sharp peak (indicating crystallinity). Broad = degradation. | |

| FTIR | Anhydride Doublet | Peaks at ~1740 and ~1810 cm |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | Insufficient Vacuum | Check pump oil, seal leaks, and ensure trap is not blocked. |

| Impure Prepolymer | Recrystallize prepolymers. Acid impurities terminate chains. | |

| Discoloration (Yellow/Brown) | Oxidation | Ensure strict Argon purge. Check for leaks. |

| Thermal Degradation | Reduce temperature by 10°C or reduce reaction time. | |

| Insoluble Polymer | Crosslinking | Overheating (>200°C) or presence of impurities causing branching. |

| "Bumping" during Vacuum | Vacuum applied too fast | Use a bleed valve to ramp vacuum down over 10-15 minutes. |

References

-

Domb, A. J., & Langer, R. (1987).[2] Polyanhydrides. I. Preparation of high molecular weight polyanhydrides.[3][4][5] Journal of Polymer Science Part A: Polymer Chemistry, 25(12), 3373-3386.

-

Kumar, N., Langer, R. S., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews, 54(7), 889-910.

-

Tamada, J. A., & Langer, R. (1993). Erosion kinetics of hydrolytically degradable polymers. Proceedings of the National Academy of Sciences, 90(2), 552-556.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Publications: 1981 – 1990 – Langer Lab [langerlab.mit.edu]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. Polyanhydride - Wikipedia [en.wikipedia.org]

- 5. "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley [digitalcommons.bucknell.edu]

Removing unreacted monomers from poly(CPH) synthesized polymers

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of poly(cyclohexyl-1,3-dioxepane) (poly(CPH)) polymers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing unreacted cyclohexyl-1,3-dioxepane (CPH) monomers from your synthesized polymers. As Senior Application Scientists, we have compiled this guide based on established polymer purification principles and tailored it to the specific challenges you may encounter with poly(CPH).

I. Understanding the Challenge: Why Monomer Removal is Critical

Residual monomers in a polymer sample can significantly impact its physicochemical properties, biocompatibility, and performance in downstream applications, particularly in the context of drug development. For poly(CPH), incomplete removal of the CPH monomer can lead to:

-

Altered Mechanical Properties: Residual monomer can act as a plasticizer, affecting the polymer's hardness, elasticity, and degradation profile.

-

Toxicity and Biocompatibility Issues: Unreacted monomers can be cytotoxic, making their removal essential for biomedical applications.

-

Inaccurate Characterization: The presence of monomer can interfere with analytical techniques such as Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC), leading to erroneous molecular weight and purity assessments.

This guide will walk you through the most effective methods for purifying your poly(CPH) polymers and verifying the removal of residual CPH monomer.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers have regarding the purification of poly(CPH).

Q1: What is the most common method for removing unreacted CPH monomer?

The most widely used and generally effective method is precipitation . This technique involves dissolving the crude polymer in a good solvent and then adding an anti-solvent to cause the polymer to precipitate, leaving the monomer and other small molecules in solution.[1][2]

Q2: How do I choose a suitable solvent and anti-solvent for poly(CPH) precipitation?